Methylamine-13C hydrochloride
Description
Historical Context and Evolution of Stable Isotope Tracers
The use of isotopes as tracers in scientific research has a rich history dating back over a century. The journey began with the discovery of isotopes by Frederick Soddy, who found that elements could exist in forms with identical chemical properties but different atomic masses due to a variance in the number of neutrons. nih.gov This groundbreaking concept was soon followed by the development of the first mass spectrometers by Nobel laureates J.J. Thomson and F.W. Aston, which provided the means to separate and quantify these different isotopes. nih.gov
Initially, much of the focus was on radioactive isotopes. However, the pioneering work of scientists like Rudolph Schoenheimer and David Rittenberg in the 1930s and 1940s heralded the age of stable isotope tracers. nih.gov They demonstrated that stable isotopes, particularly those of biologically significant elements like carbon (¹³C), nitrogen (¹⁵N), hydrogen (²H or deuterium), and oxygen (¹⁸O), could be incorporated into organic molecules. nih.govnih.gov These "labeled" compounds could then be used to trace the metabolic fate of substances within living organisms, revolutionizing our understanding of dynamic biological processes. nih.gov
Over the subsequent decades, the application of stable isotope tracers expanded from whole-body metabolic studies to detailed investigations at the cellular and molecular levels. nih.govphysoc.org This progress was inextricably linked to advancements in analytical technology, especially the evolution of mass spectrometry from gas chromatography-mass spectrometry (GC-MS) to liquid chromatography-mass spectrometry (LC-MS) and high-resolution techniques like Fourier transform ion cyclotron resonance (FTICR) MS. nih.govbuchem.com These technologies enabled the precise detection and quantification of isotopic enrichment in complex biological samples, solidifying the role of stable isotopes as indispensable tools in fields as diverse as physiology, biochemistry, geology, and forensics. nih.govphysoc.org
Rationale for Carbon-13 Isotopic Enrichment in Amines for Research Applications
The selection of carbon-13 as a stable isotope label, particularly within amine compounds, is based on a compelling set of scientific advantages. A primary reason is that carbon forms the backbone of virtually all organic and biological molecules. By selectively replacing the common ¹²C atom with the heavier ¹³C isotope, researchers can effectively "tag" molecules at specific positions. irisotope.com
Several key factors make ¹³C an ideal tracer:
Stability: As a stable isotope, ¹³C does not decay or emit radiation, making it safe to handle and suitable for in vivo studies in humans without the concerns associated with radioactive isotopes. physoc.org
Low Natural Abundance: The natural abundance of ¹³C is only about 1.1%, while ¹²C makes up the vast majority. This low natural background makes the signal from an artificially enriched ¹³C-labeled compound easily distinguishable and quantifiable.
Minimal Isotope Effect: The mass difference between ¹³C and ¹²C is small enough that it generally does not significantly alter the chemical or physical properties of the labeled molecule. This ensures that the labeled tracer behaves almost identically to its unlabeled counterpart in biological and chemical reactions.
Detection Methods: The ¹³C nucleus possesses a nuclear spin, making it detectable by Nuclear Magnetic Resonance (NMR) spectroscopy. irisotope.com This technique can provide precise information about the location of the label within a molecule's structure. irisotope.comckisotopes.com Additionally, the mass difference is readily detected by mass spectrometry, allowing for highly sensitive quantification of metabolic flux and incorporation into larger molecules. researchgate.net
Enriching amines with ¹³C is particularly valuable for studying the metabolism of amino acids, proteins, and other nitrogen-containing compounds. researchgate.net Since amines are fundamental components of these biomolecules, ¹³C-labeled amines serve as powerful probes to track their synthesis, breakdown, and conversion within complex metabolic networks. physoc.orgresearchgate.net This approach has been instrumental in advancing our knowledge of everything from protein turnover rates in muscle to the intricate biochemical pathways that underpin health and disease. physoc.orgnih.gov
Scope and Significance of Methylamine-13C Hydrochloride as a Fundamental Isotopic Probe
This compound stands out as a foundational isotopic probe due to its simplicity and versatility. As the simplest stable isotope-labeled primary amine, it serves as a fundamental building block for the synthesis of a wide array of more complex ¹³C-labeled molecules. orgsyn.orgcymitquimica.com Its utility spans various domains of advanced chemical and biochemical research.
In metabolic research, ¹³C-methylamine can be used to introduce a labeled methyl group to study methylation reactions, which are critical in epigenetics (like histone methylation) and the regulation of cellular processes. nih.gov In proteomics and metabolomics, it is used as an internal standard for quantitative analysis by mass spectrometry or to trace the metabolic pathways of methyl-group containing compounds. buchem.comisotope.com
The hydrochloride form of the compound is a white, crystalline, hygroscopic solid that is soluble in water, which enhances its ease of use in laboratory settings. scbt.comdrugfuture.com The key physical and chemical properties of this compound are summarized below.
| Property | Value | Reference |
|---|---|---|
| CAS Number | 60656-93-1 | sigmaaldrich.comsigmaaldrich.com |
| Molecular Formula | ¹³CH₅N·HCl | sigmaaldrich.comeurisotop.com |
| Molecular Weight | 68.51 g/mol | sigmaaldrich.comsigmaaldrich.com |
| Isotopic Purity | ≥99 atom % ¹³C | sigmaaldrich.comsigmaaldrich.com |
| Appearance | Solid | sigmaaldrich.comsigmaaldrich.com |
| Melting Point | 232-234 °C | sigmaaldrich.comsigmaaldrich.com |
| Solubility | Soluble in water and alcohol | scbt.comdrugfuture.com |
The significance of this compound is underscored by its application in diverse research studies, where its labeled carbon atom provides invaluable insights into complex mechanisms.
| Research Area | Application and Findings | Reference |
|---|---|---|
| Organic Synthesis | Used as a labeled precursor to introduce a ¹³C-methylamino group into target molecules, facilitating reaction mechanism studies through techniques like NMR and Mass Spectrometry. | orgsyn.orgcymitquimica.com |
| Metabolic Pathway Tracing | Serves as a tracer to follow the metabolic fate of methyl groups in biological systems, contributing to the understanding of one-carbon metabolism. | buchem.comirisotope.com |
| Biochemical Mechanism Studies | Incorporated into substrates to study enzyme kinetics and mechanisms, particularly for methyltransferases, which play roles in cellular regulation and disease. | nih.gov |
| NMR Spectroscopy | Used in the synthesis of ¹³C-labeled biomolecules for structural and dynamic studies by NMR, where the ¹³C label acts as a specific probe. | ckisotopes.comnih.gov |
| Proteomics | Employed in the generation of isotopically labeled internal standards for the absolute quantification of proteins and peptides by mass spectrometry. | buchem.comisotope.com |
Properties
IUPAC Name |
(113C)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH5N.ClH/c1-2;/h2H2,1H3;1H/i1+1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQMRYBIKMRVZLB-YTBWXGASSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3]N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH6ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80583482 | |
| Record name | (~13~C)Methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
68.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60656-93-1 | |
| Record name | (~13~C)Methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 60656-93-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Strategies and Isotopic Control
The synthesis of Methylamine-¹³C hydrochloride with high isotopic enrichment and chemical purity necessitates meticulous control over reaction pathways and purification processes. Modern synthetic methodologies are geared towards maximizing yield while ensuring the precise and selective incorporation of the ¹³C isotope.
Methodologies for Stereoselective and Regioselective ¹³C-Labeling of Methylamine (B109427)
While methylamine itself is not chiral and thus lacks stereocenters, the principles of stereoselective and regioselective synthesis are critical when the ¹³C-labeled methyl group is incorporated into larger, more complex chiral molecules. The primary challenge in the synthesis of Methylamine-¹³C hydrochloride lies in the regioselective introduction of the ¹³C isotope specifically at the methyl carbon.
A prevalent strategy for synthesizing isotopically labeled methylamines involves the use of protected intermediates to control the reaction and prevent undesired side products. One common approach employs Boc-benzylamine as a starting material. researchgate.net This protected amine can be methylated with a ¹³C-labeled methylation reagent. Subsequent removal of the protecting groups yields the desired Methylamine-¹³C hydrochloride. google.com
Another established method involves the reduction of ¹³C-labeled nitromethane. google.com This can be achieved using a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas, followed by acidification with hydrochloric acid to yield the hydrochloride salt. google.com The reaction scheme is as follows:
¹³CH₃NO₂ + H₂ (with Pd/C catalyst) → ¹³CH₃NH₂ ¹³CH₃NH₂ + HCl → ¹³CH₃NH₃⁺Cl⁻
Furthermore, ¹³C-labeled methylamine can be prepared from the reaction of ammonia (B1221849) with a ¹³C-labeled methyl halide, such as methyl iodide, or with dimethyl sulfate. orgsyn.org However, these methods can sometimes lead to a mixture of primary, secondary, and tertiary amines, necessitating careful purification. researchgate.net
Chemo-Enzymatic Approaches for Isotopic Incorporation
Chemo-enzymatic methods offer a powerful alternative for isotopic labeling, leveraging the high selectivity of enzymes to achieve specific transformations that can be challenging to accomplish through traditional chemical synthesis. nih.gov While direct enzymatic synthesis of Methylamine-¹³C hydrochloride is not commonly reported, enzymes can be employed in the synthesis of precursors. For instance, enzymes can be used to stereoselectively introduce a ¹³C-labeled functional group into a larger molecule, which can then be chemically converted to a ¹³C-methylamine moiety. polimi.it The high stereo- and regioselectivity of enzymatic reactions can be particularly advantageous in minimizing byproducts and simplifying purification. nih.gov
Optimization of Yield and Isotopic Purity in Multistep Syntheses
Purification methods also play a vital role. Recrystallization from a suitable solvent, such as absolute ethanol (B145695) or n-butyl alcohol, is often employed to remove impurities like ammonium (B1175870) chloride and dimethylamine (B145610) hydrochloride. orgsyn.org The choice of solvent is critical, as the solubility of the desired product and the impurities can vary significantly. orgsyn.org
Table 1: Comparison of Synthetic Methods for Methylamine-¹³C Hydrochloride
| Method | Starting Materials | Key Reagents/Catalysts | Advantages | Disadvantages | Reference |
|---|---|---|---|---|---|
| Reduction of ¹³C-Nitromethane | ¹³C-Nitromethane | Pd/C, H₂, HCl | High isotopic purity, relatively clean reaction. | Availability and cost of ¹³C-nitromethane. | google.com |
| Methylation of Ammonia | Ammonia, ¹³C-Methyl Halide | - | Direct route. | Can produce mixtures of primary, secondary, and tertiary amines. | researchgate.netorgsyn.org |
| From Protected Intermediates | Boc-benzylamine, ¹³C-Methylating Agent | Boc₂O, Deprotection reagents | Good control over reaction, minimizes side products. | Multistep process, requires protection and deprotection steps. | researchgate.netgoogle.com |
Analytical Validation of Isotopic Enrichment and Purity
Following synthesis, rigorous analytical validation is essential to confirm the isotopic enrichment and chemical purity of Methylamine-¹³C hydrochloride. A combination of mass spectrometry and spectroscopic techniques is typically employed for this purpose.
High-Resolution Mass Spectrometry for Isotopic Impurity Profiling (e.g., ESI-HRMS)
High-resolution mass spectrometry (HRMS), particularly with electrospray ionization (ESI), is a powerful tool for determining the isotopic purity of labeled compounds. researchgate.netresearchgate.net ESI-HRMS can precisely measure the mass-to-charge ratio (m/z) of the molecular ion, allowing for the differentiation between the ¹³C-labeled compound and any unlabeled (¹²C) or multiply labeled impurities. researchgate.net The high resolving power of instruments like the Orbitrap or FT-ICR MS is crucial for separating ions with very similar masses. nih.gov By analyzing the isotopic distribution pattern in the mass spectrum, the percentage of ¹³C enrichment can be accurately calculated. researchgate.net This technique is also highly effective in identifying and quantifying other chemical impurities present in the sample. nih.gov
Spectroscopic Techniques for Isotopic Purity Confirmation (e.g., FTIR, NMR)
In addition to mass spectrometry, spectroscopic techniques provide complementary information about the structure and isotopic purity of Methylamine-¹³C hydrochloride.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can be used to identify the presence of specific functional groups and to detect isotopic shifts. researchgate.netnih.gov The substitution of a ¹²C atom with a ¹³C atom results in a slight shift in the vibrational frequencies of the C-N and C-H bonds. While these shifts can be subtle, they can be used to confirm the presence of the ¹³C isotope. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is an exceptionally powerful technique for isotopic analysis.
¹³C NMR: In a ¹³C NMR spectrum of Methylamine-¹³C hydrochloride, the signal corresponding to the labeled carbon will be significantly enhanced, providing direct evidence of ¹³C incorporation. The chemical shift of this signal confirms the position of the label. mlsu.ac.in
¹H NMR: In the ¹H NMR spectrum, the protons attached to the ¹³C-labeled carbon will exhibit coupling to the ¹³C nucleus (¹J-coupling), resulting in a characteristic splitting pattern (a doublet). The presence and integration of this doublet relative to any singlet (from unlabeled methylamine) can be used to quantify the isotopic enrichment. google.com
Table 2: Analytical Techniques for Validation of Methylamine-¹³C Hydrochloride
| Technique | Information Obtained | Key Features | Reference |
|---|---|---|---|
| ESI-HRMS | Isotopic enrichment, molecular formula confirmation, impurity profiling. | High mass accuracy and resolution, sensitive detection of isotopologues. | researchgate.netresearchgate.netnih.gov |
| FTIR | Functional group identification, confirmation of isotopic substitution. | Detects changes in vibrational frequencies due to isotopic labeling. | researchgate.netnih.gov |
| ¹³C NMR | Direct detection and quantification of ¹³C label, structural confirmation. | Enhanced signal for the labeled carbon. | mlsu.ac.in |
| ¹H NMR | Quantification of isotopic enrichment, structural confirmation. | ¹H-¹³C coupling results in characteristic splitting patterns. | google.com |
Elucidation of Metabolic Pathways and Biochemical Transformations
In Vivo and In Vitro Tracer Studies of Carbon-13 Labeled Methylamine (B109427) Metabolism
The use of methylamine labeled with the stable isotope Carbon-13 ([13C]Methylamine) has been instrumental in elucidating the complex metabolic pathways through which this single-carbon compound is assimilated by various organisms. These tracer studies allow for the direct, non-invasive tracking of the carbon atom from methylamine as it is incorporated into various cellular components, providing unambiguous evidence of metabolic routes.
In methylotrophic bacteria, which can use single-carbon compounds as their sole source of carbon and energy, [13C]Methylamine has been a powerful tool for mapping assimilation pathways in vivo. Studies on organisms like Pseudomonas species MA have utilized Carbon-13 Nuclear Magnetic Resonance (13C NMR) to monitor the metabolic fate of the labeled carbon in real-time.
When Pseudomonas species MA is grown with [13C]Methylamine as its only source of carbon and nitrogen, the labeled carbon can be tracked as it enters central metabolism. researchgate.net Research has shown that under conditions of high oxygenation, [13C]Methylamine is rapidly and significantly incorporated into the methyl group of N-methylglutamate. researchgate.net This demonstrates a key step in the N-methylglutamate (NMG) pathway, where the methyl group from methylamine is transferred to glutamate. nih.govharvard.edu This pathway is an alternative to the direct oxidation of methylamine to formaldehyde (B43269), which is seen in other methylotrophs. nih.govmdpi.com The end product of the NMG pathway is formaldehyde, which is then either assimilated into biomass or oxidized to CO2 for energy. asm.org
DNA stable isotope probing (DNA-SIP) using 13C-monomethylamine has also been employed to identify the specific microorganisms responsible for methylamine utilization in complex environments like Movile Cave. nih.gov These studies have revealed that both methylotrophic and non-methylotrophic bacteria can incorporate the labeled carbon, highlighting the widespread nature of methylamine metabolism. nih.gov
Table 1: Observed Incorporation of 13C from Labeled Methylamine in Pseudomonas species MA under Varying Conditions
| Experimental Condition | Primary 13C-Labeled Metabolite Detected | Inferred Pathway Activity |
|---|---|---|
| High Oxygenation | N-methylglutamate | High flux through N-methylglutamate synthase |
| Low Oxygenation | gamma-Glutamylmethylamide | Increased activity of gamma-Glutamylmethylamide synthetase |
The N-methylglutamate (NMG) pathway is a multi-step process for methylamine oxidation. nih.govharvard.edu Tracer studies using [13C]Methylamine have been crucial for understanding the dynamics and regulation of the key intermediates in this pathway: N-methylglutamate (NMG) and γ-glutamylmethylamide (GMA). researchgate.netnih.gov
The pathway involves at least three key enzymes: γ-glutamylmethylamide synthetase (GMAS), N-methylglutamate synthase (NMGS), and N-methylglutamate dehydrogenase (NMGDH). nih.govasm.org In vivo 13C NMR studies with Pseudomonas species MA demonstrated that under low oxygenation, a significant portion of the 13C label from methylamine accumulates in GMA. researchgate.net This suggests that the enzyme responsible for its synthesis, GMAS, plays a critical role, particularly under specific physiological conditions. researchgate.net The formation of GMA is an ATP-dependent reaction, and the enzyme shows high specificity for methylamine. researchgate.net Subsequently, GMA is converted to NMG, which is then oxidized to release formaldehyde. nih.gov The use of 13C-labeled methylamine allows researchers to observe this sequential conversion and understand the flux and potential bottlenecks within the pathway. researchgate.netnih.gov
Methylamine serves not only as a carbon source for methylotrophs but also as a vital nitrogen source for a wide range of microorganisms. asm.orgnih.govscience.gov Isotope tracer studies, by following the carbon skeleton, indirectly shed light on the simultaneous assimilation of nitrogen. A mechanism has been proposed in which γ-glutamylmethylamide, synthesized from methylamine and glutamate, plays a role in regulating the organism's endogenous nitrogen supplies. researchgate.net
In Pseudomonas sp. strain C5pp, which utilizes the insecticide carbaryl (B1668338) as a nitrogen source, methylamine is a key metabolic intermediate. asm.org Studies showed that the genes for the GMA/NMG pathway were induced when the bacterium was grown on methylamine as the nitrogen source. asm.org The induction of glutamine synthetase alongside GMAS suggests a coordinated regulation of nitrogen assimilation from both ammonia (B1221849) and methylamine. asm.org By tracing the 13C-label, researchers can infer how the carbon backbone is processed while the amine group is funneled into the cell's nitrogen pool, demonstrating the dual importance of this compound in cellular biosynthesis. researchgate.netasm.org
Pharmacokinetic and Pharmacodynamic Investigations Utilizing 13C-Labeled Probes
The incorporation of a methylamine-13C group into a drug molecule creates a stable, non-radioactive isotopic tracer. This allows for precise pharmacokinetic (PK) and pharmacodynamic (PD) studies, providing detailed insights into the journey of a drug through a biological system. nih.govresearchgate.net
Pharmacokinetics encompasses the study of a drug's absorption, distribution, metabolism, and excretion (ADME or DAME). nih.govlongdom.orgbioivt.com Utilizing 13C-labeled probes provides a powerful method for these investigations, often in conjunction with sensitive analytical techniques like mass spectrometry. nih.govnih.gov This approach allows for the unambiguous differentiation of the administered drug and its metabolites from endogenous compounds of the same mass.
A key application is in human mass balance studies. For example, a novel "double-tracer" technique was used to characterize the ADME of tofogliflozin. researchgate.net In this study, an oral therapeutic dose of [14C]tofogliflozin was administered along with an intravenous microdose of [13C]tofogliflozin. researchgate.net This allowed for the simultaneous determination of absorption, distribution, metabolism, and excretion pathways. The main route of elimination for the total drug-related material was found to be excretion into the urine. researchgate.net
Similarly, the pharmacokinetics of the anticancer agent temozolomide, labeled with 13C in its methyl-imidazo group, were monitored noninvasively in tumors using 13C NMR. nih.gov This technique demonstrated the feasibility of obtaining pharmacokinetic data for specific tumors, revealing significant variability in drug uptake and clearance among individuals, which underscores the importance of direct monitoring. nih.gov
Table 2: Representative ADME Parameters of Tofogliflozin Determined Using a 13C/14C Double-Tracer Technique
| Parameter | Value (% of Administered Dose) | Description |
|---|---|---|
| Urinary Excretion | 77.0 ± 4.1% | The primary route of elimination for the drug and its metabolites. researchgate.net |
| Fecal Excretion | ~20% | A secondary route of elimination. researchgate.net |
Bioavailability (F) is a critical pharmacokinetic parameter that measures the fraction of an administered drug dose that reaches the systemic circulation unchanged. jiwaji.eduuogqueensmcf.comnih.gov The use of 13C-labeled compounds offers a highly accurate method for determining bioavailability.
The gold standard for assessing absolute bioavailability is to compare the area under the plasma concentration-time curve (AUC) after non-intravenous administration with the AUC after intravenous (IV) administration, where bioavailability is 100%. jiwaji.educanada.ca The double-tracer study with tofogliflozin, using an oral 14C-labeled dose and an IV 13C-labeled microdose, precisely determined its absolute oral bioavailability to be 97.5%. researchgate.net
Key parameters derived from plasma concentration-time studies include the maximum observed plasma concentration (Cmax) and the time to reach Cmax (Tmax), which indicates the rate of absorption. uogqueensmcf.comcanada.ca By using a 13C-labeled version of the drug as an internal standard for quantification via mass spectrometry, these parameters can be measured with high precision, providing a complete picture of the drug's presence in systemic circulation over time. nih.gov
Table 3: Key Pharmacokinetic Parameters for Tofogliflozin from a 13C/14C Double-Tracer Study
| Parameter | Value (Mean ± SD) | Definition |
|---|---|---|
| Absolute Bioavailability (F) | 97.5 ± 12.3 % | Fraction of the oral dose reaching systemic circulation. researchgate.net |
| Total Clearance (CL) | 10.0 ± 1.3 L/h | Volume of plasma cleared of the drug per unit time. researchgate.net |
| Volume of Distribution (Vss) | 50.6 ± 6.7 L | Apparent volume into which the drug distributes in the body. researchgate.net |
Kinetic Isotope Effects in Biotransformations
The use of isotopically labeled compounds such as Methylamine-13C hydrochloride is fundamental in studying the mechanisms of enzyme-catalyzed reactions. A key application is the measurement of Kinetic Isotope Effects (KIEs), which provides insight into the transition state of a reaction and helps identify the rate-limiting step. nih.govcore.ac.uk The KIE is the ratio of the reaction rate of a molecule with a lighter isotope (like ¹²C) to the rate of a molecule with a heavier isotope (like ¹³C) at the same position.
When a bond to the isotopically labeled carbon is formed or broken in the rate-determining step of a reaction, a primary ¹³C-KIE is observed. core.ac.uk The magnitude of this effect is typically in the range of 1.01 to 1.05. core.ac.uk This value, while small, is significant and measurable, offering a window into the degree of bond alteration in the transition state. For instance, in reactions catalyzed by amine oxidases, substituting the carbon atom with ¹³C can subtly alter the reaction rate if the cleavage of the carbon-hydrogen bond is the slowest step. nih.gov
Studies on amine oxidases have utilized substrates analogous to methylamine to determine ¹³C-KIEs. For example, research on polyamine oxidase (PAO) with the substrate N,N'-dibenzyl-1,4-diaminobutane established a pH-independent ¹³C isotope effect of 1.025. nih.gov This value was crucial in understanding the change in bond order at the carbon atom undergoing oxidation, confirming that the carbon-hydrogen bond cleavage is indeed the rate-limiting step for that particular substrate. nih.gov While direct studies on this compound KIEs are specific to the enzyme system, the principles derived from analogous compounds are broadly applicable. The observation of a KIE provides direct evidence for the involvement of the methyl group's carbon in the rate-limiting enzymatic step. researchgate.netpsu.edu
Table 1: Typical Ranges and Implications of Kinetic Isotope Effects (KIE)
| Isotope Substitution | Type of KIE | Typical Range of k_light / k_heavy | Mechanistic Implication |
|---|---|---|---|
| ¹H vs ²H (D) | Primary | 2 - 7 | C-H bond breaking is part of the rate-determining step. core.ac.uk |
| ¹²C vs ¹³C | Primary | 1.01 - 1.05 | C-C or C-H bond breaking/formation at the labeled carbon is part of the rate-determining step. nih.govcore.ac.uk |
| ¹H vs ²H (D) | Secondary | 0.7 - 1.5 | Change in hybridization or steric environment at a non-reacting, isotope-labeled position. core.ac.uk |
Applications in Comprehensive Metabolomics and Biomarker Discovery
This compound serves as a powerful tool in the fields of metabolomics and biomarker discovery. nih.gov By introducing a stable, heavy isotope into the molecular structure, the compound can be used as a tracer to follow the metabolic fate of methylamine or as an internal standard for precise quantification of related metabolites in complex biological samples. nih.govvulcanchem.com
Relative Quantification of Biomarkers through Mixed-Isotope Labeling Coupled with Mass Spectrometry
One of the most powerful techniques in modern metabolomics is the use of stable isotope-labeled internal standards for the accurate quantification of metabolites by mass spectrometry (MS). nih.govnih.gov In this approach, a known quantity of this compound can be used to derivatize or "tag" a class of compounds, such as primary and secondary amines, within a biological sample. nih.gov
The methodology involves mixing the sample with the ¹³C-labeled reagent. The unlabeled (endogenous) and labeled molecules exhibit nearly identical chemical and physical properties (e.g., ionization efficiency, chromatographic retention time), but are distinguishable by the mass spectrometer due to their mass difference. ckgas.com The ratio of the ion intensity of the endogenous analyte to the ion intensity of the ¹³C-labeled standard allows for precise relative or absolute quantification, correcting for sample loss during preparation and variations in instrument response. nih.govnih.gov
This strategy is a cornerstone of quantitative biomarker discovery, enabling the comparison of metabolite levels between different states, such as healthy versus diseased individuals. nih.govckgas.com For example, similar amine-labeling strategies, like using ¹³C-dansyl chloride, have been successfully employed for the metabolic analysis of amines and phenols in urine. nih.gov
Table 2: Principles of Mixed-Isotope Labeling for Quantification
| Step | Description | Rationale |
|---|---|---|
| 1. Sample Preparation | A biological sample (e.g., plasma, urine) is collected. | The sample contains the endogenous (unlabeled) analytes of interest. |
| 2. Spiking | A known amount of the isotopically labeled standard (e.g., this compound or a derivative) is added to the sample. | The labeled standard serves as an internal reference for quantification. nih.gov |
| 3. Derivatization (Optional) | The labeled reagent reacts with a target functional group (e.g., amines) in the sample, creating labeled and unlabeled versions of the analyte. | This improves chromatographic behavior and MS detection sensitivity. nih.gov |
| 4. LC-MS Analysis | The mixture is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS). The instrument separates compounds and measures the mass-to-charge ratio (m/z) and intensity of ions. | The labeled and unlabeled compounds co-elute but are detected as distinct peaks in the mass spectrum due to the mass difference (e.g., M+1 for ¹³C). sigmaaldrich.com |
| 5. Quantification | The ratio of the peak areas of the endogenous analyte to the labeled internal standard is calculated. | This ratio directly corresponds to the relative abundance of the analyte, correcting for experimental variability. nih.gov |
Interrogation of Amino Acid and Amine Catabolism Pathways
Methylamine is an endogenous product of the catabolism of various compounds, including certain amino acids and choline. hmdb.ca The use of this compound allows researchers to trace the flow of the ¹³C-labeled methyl group through these catabolic and subsequent metabolic pathways. vulcanchem.com When introduced into a biological system, the labeled methylamine is processed by enzymes involved in amine metabolism.
A key enzyme in this process is the semicarbazide-sensitive amine oxidase (SSAO), which deaminates methylamine to produce formaldehyde, ammonia, and hydrogen peroxide. hmdb.ca By tracking the ¹³C label, researchers can follow its incorporation into other molecules. For example, the resulting ¹³C-formaldehyde can enter one-carbon metabolism, contributing to the synthesis of other essential biomolecules.
This tracing ability is invaluable for investigating disruptions in metabolic pathways associated with various diseases. hmdb.ca For instance, since methylamine levels are known to rise in conditions like diabetes and certain vascular disorders, using this compound can help elucidate the specific enzymatic steps that are altered and quantify the flux through these pathways. hmdb.ca This provides a dynamic view of metabolism that is not achievable through the measurement of static metabolite concentrations alone, aiding in the identification of dysfunctional enzymes or pathways that could serve as novel biomarkers or therapeutic targets. frontiersin.orgcaldic.com
Advanced Spectroscopic Characterization and Structural Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Insights
NMR spectroscopy is a premier analytical technique for elucidating the structure and dynamics of molecules in solution. The incorporation of ¹³C-labeled methyl groups provides a sensitive and specific handle to probe complex biological systems.
Carbon-13 NMR Spectroscopy for Molecular Structure Elucidation
Carbon-13 NMR spectroscopy directly observes the carbon backbone of a molecule. In the case of methylamine-13C hydrochloride, the ¹³C-labeled methyl group gives rise to a single, distinct resonance in the ¹³C NMR spectrum. chemicalbook.comdocbrown.info The chemical shift of this carbon is influenced by its local electronic environment, providing a baseline for understanding how the methylamine (B109427) moiety behaves when incorporated into larger, more complex structures.
The simplicity of the methylamine spectrum, with its single peak, makes it an ideal reference point. docbrown.infospectrabase.comhmdb.ca Any deviation from this characteristic chemical shift upon its integration into other molecules provides valuable information about the local chemical environment and through-bond or through-space interactions.
Below is a table summarizing the typical ¹³C NMR chemical shift for the methyl group in methylamine and its hydrochloride salt.
| Compound | Solvent | Chemical Shift (ppm) |
| Methylamine | Deuterated Chloroform (CDCl₃) | ~26-28 |
| Methylamine Hydrochloride | Water (D₂O) | ~25 |
Note: Chemical shifts can vary slightly depending on the solvent, concentration, and temperature. sigmaaldrich.com
Multidimensional NMR with ¹³C and ¹⁵N Labeling for Complex Biomolecular Systems
In the study of large biomolecules like proteins and nucleic acids, spectral overlap is a significant challenge. Isotopic labeling with ¹³C and ¹⁵N is crucial for resolving individual signals in multidimensional NMR experiments. nih.govutoronto.ca Introducing a ¹³C-labeled methyl group from a precursor like methylamine allows for the selective observation of that specific site within a complex macromolecule. nih.govduke.edu
These labeled methyl groups serve as sensitive probes for:
Protein Structure and Dynamics: Reductive methylation of lysine (B10760008) residues and the N-terminus of proteins using ¹³C-labeled formaldehyde (B43269), a derivative of which can be conceptually linked to methylamine, introduces ¹³C-dimethylamine groups. nih.govduke.edu These groups provide well-resolved signals in ¹H-¹³C correlation spectra (like the HSQC experiment), which can be used to monitor protein-protein interactions and conformational changes. duke.edu
Nucleic Acid Dynamics: Site-specific incorporation of ¹³C-labeled building blocks into DNA and RNA allows for the study of their structural dynamics. oup.comacs.org While not directly methylamine, the principle of using a ¹³C-methyl probe is central to these investigations, enabling the characterization of slow exchange processes and conformational equilibria. oup.com
The use of both ¹³C and ¹⁵N labeling in concert allows for the application of powerful triple-resonance experiments, which are essential for the sequential assignment of resonances in larger proteins. nih.govutoronto.ca
Relaxation-Based NMR Experiments for Probing Conformational Dynamics
The dynamic nature of molecules, from the rapid tumbling of small compounds to the slower, functionally relevant motions of large biomolecules, can be investigated using NMR relaxation experiments. The relaxation properties of a ¹³C nucleus are highly sensitive to its local motion.
By incorporating a ¹³C-labeled methyl group, researchers can probe the dynamics at that specific site. nih.govgmclore.org Experiments such as Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion and longitudinal exchange spectroscopy can be used to characterize conformational exchange processes occurring on the microsecond to millisecond timescale. nih.govresearchgate.net The comparatively slow relaxation of methyl ¹³C magnetization extends the time window for observing these slower dynamic processes. nih.gov These techniques have been successfully applied to study the refolding kinetics and conformational dynamics of RNA molecules by incorporating a 2'-O-¹³C-methyl uridine (B1682114) label. nih.gov
Mass Spectrometry Techniques in Isotopic Tracking and Forensics
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. The use of stable isotopes like ¹³C provides a clear mass signature that can be tracked through complex biological or chemical systems.
Application of LC-MS for Tracing ¹³C Incorporation into Downstream Metabolites
Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone of metabolomics, the large-scale study of small molecules within a biological system. By introducing a ¹³C-labeled substrate, such as a compound derived from or analogous to methylamine-¹³C hydrochloride, researchers can trace the path of the labeled carbon atom through metabolic pathways. nih.govnih.govnih.gov
When cells are grown in the presence of a ¹³C-labeled nutrient, the labeled carbons are incorporated into various downstream metabolites. LC-MS can then be used to detect and quantify the extent of ¹³C enrichment in these metabolites. acs.orgnih.govresearchgate.net This approach, known as stable isotope tracing, provides invaluable information about the activity of metabolic pathways under different conditions. d-nb.infoacs.org For instance, tracing the incorporation of ¹³C from labeled precursors can reveal the relative contributions of different metabolic routes to the synthesis of key biomolecules. nih.gov
The following table illustrates a hypothetical example of how ¹³C from a labeled precursor might be incorporated into downstream metabolites, as detectable by LC-MS.
| Metabolite | Unlabeled Mass (M+0) | Labeled Mass (M+n) | Pathway Indication |
| Precursor | 100.0 | 101.0 | Starting Material |
| Intermediate A | 150.0 | 151.0 | Direct conversion |
| Product B | 200.0 | 201.0 | Further metabolism |
| Product C | 250.0 | 251.0 | Branch pathway |
Stable Isotope Ratio Mass Spectrometry (IRMS) for Source Attribution and Precursor Analysis
Stable Isotope Ratio Mass Spectrometry (IRMS) is a highly sensitive technique used to measure the natural abundance of stable isotopes. fmach.itiaea.org It can also be applied to analyze samples containing isotopically enriched compounds to determine their origin or synthetic pathway. In forensic science, for example, IRMS analysis of the ¹³C/¹²C and ¹⁵N/¹⁴N ratios in illicit drugs can provide clues about the precursors and synthetic methods used. researchgate.net
By analyzing the isotopic signature of a compound and comparing it to potential precursors, it is possible to link a final product to its source materials. researchgate.net While direct IRMS applications on this compound are specific, the principle is broadly applied in tracking the origins of nitrogen-containing compounds. ucdavis.eduub.edu The distinct isotopic signature of a labeled compound like methylamine-¹³C hydrochloride would make it an unambiguous tracer in such analyses. The technique is powerful enough to distinguish between natural, semi-synthetic, and fully synthetic sources of certain compounds based on their stable isotope profiles. researchgate.net
Vibrational Spectroscopy for Molecular Interactions and Quantification
The vibrational modes of this compound, and its non-labeled counterpart, are dictated by the masses of its constituent atoms and the forces holding them together. These vibrations provide a spectral fingerprint, allowing for detailed characterization and a deeper understanding of the forces that govern its solid-state structure.
The FT-IR spectrum of solid methylamine hydrochloride is characterized by a series of absorption bands corresponding to the fundamental vibrational modes of the methylammonium (B1206745) cation ([CH₃NH₃]⁺). The substitution of the naturally abundant ¹²C atom with a ¹³C isotope in this compound induces predictable shifts in the vibrational frequencies of modes involving the carbon atom. Specifically, the C-N stretching vibration and the various CH₃ rocking and deformation modes are expected to shift to lower wavenumbers due to the increased mass of the ¹³C isotope.
Key vibrational bands for the methylammonium cation are well-documented. researchgate.netdocbrown.info The spectrum is dominated by broad, strong absorptions in the high-frequency region (typically ~3200-2800 cm⁻¹) corresponding to the N-H stretching vibrations of the ammonium (B1175870) group. docbrown.info The C-H stretching modes of the methyl group also appear in this region. The broadness of the N-H bands is a direct consequence of strong hydrogen bonding in the crystal lattice. docbrown.info Other significant absorptions include the asymmetric and symmetric deformation modes of the NH₃⁺ group (~1600-1480 cm⁻¹), CH₃ deformation modes, and the crucial C-N stretching vibration (~966 cm⁻¹). researchgate.net
The following table summarizes the primary infrared absorption bands for methylamine hydrochloride. For the ¹³C isotopologue, modes involving the carbon atom are shifted to lower frequencies.
| Wavenumber (cm⁻¹) | Vibrational Assignment | Expected Isotopic Shift for ¹³C |
| ~3200-2800 | N-H and C-H stretching vibrations | Minor shift (for C-H) |
| ~1600-1480 | NH₃⁺ asymmetric and symmetric deformation (bending) | No significant shift |
| ~1470-1400 | CH₃ asymmetric and symmetric deformation (bending) | Shift to lower frequency |
| ~1248 | C-N stretching vibration | Shift to lower frequency |
| ~966-912 | CH₃ rocking and C-N stretching modes | Shift to lower frequency |
Data sourced from multiple studies on methylammonium halides. researchgate.net
FT-IR spectroscopy is not only a tool for structural confirmation but also a rapid and effective method for quantifying isotopic impurities. researchgate.netnih.gov Research has demonstrated that a chemometric model based on FT-IR spectroscopy can be developed to determine the concentration of non-labeled (d₀) or partially deuterated (d₁, d₂) impurities in a sample of deuterated (d₃) methylamine hydrochloride. researchgate.netnih.gov This technique relies on subtle differences in the IR spectra between isotopologues. By analyzing specific spectral regions with multivariate methods like partial least squares, it is possible to achieve high precision and accuracy, with limits of quantitation reported as low as 0.31 wt% for impurities. nih.gov This approach offers a fast and non-destructive alternative to more complex methods like mass spectrometry or NMR for quality control of isotopically labeled reagents. researchgate.net
The solid-state structure and properties of this compound are profoundly influenced by intermolecular forces, primarily strong hydrogen bonds and electrostatic interactions. acs.orgacs.org In its crystalline form, the compound exists as an ionic lattice composed of methylammonium cations ([¹³CH₃NH₃]⁺) and chloride anions (Cl⁻).
The dominant intermolecular interaction is the hydrogen bond between the ammonium group (the donor) and the chloride ion (the acceptor). nih.govresearchgate.net The three hydrogen atoms of the -NH₃⁺ group readily form strong N-H···Cl⁻ hydrogen bonds. acs.org These interactions are electrostatic in nature, arising from the attraction between the positively charged ammonium group and the negatively charged chloride ion. acs.orgosti.gov
The presence and strength of these hydrogen bonds are directly observable in the FT-IR spectrum. A key spectral feature of amine salts is the appearance of very broad and intense absorption bands for the N-H stretching vibrations. nih.govresearchgate.net This broadening is a hallmark of strong intermolecular hydrogen bonding, which creates a continuum of closely spaced vibrational energy levels, causing the individual sharp peaks to merge into a broad envelope. docbrown.info
Role in Organic Synthesis and Innovative Material Development
Methylamine-13C Hydrochloride as a Key Synthon in Labeled Compound Synthesis
As a fundamental building block, or synthon, this compound provides a straightforward method for introducing a ¹³C-labeled methylamine (B109427) group into a target molecule. This isotopic labeling is indispensable for studies requiring mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy for tracking molecular transformations and quantifying substances in biological or environmental samples researchgate.net.
The introduction of a stable isotope like carbon-13 into pharmacologically or agriculturally significant molecules is a powerful technique for metabolic studies, pharmacokinetic analysis, and environmental fate determination. Methylamine hydrochloride is a versatile reagent and a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals leapchem.comguidechem.com.
By substituting the standard reagent with this compound, researchers can produce isotopically labeled versions of these compounds. For instance, ¹³C-labeled phenethylamine (B48288) derivatives, which include classes of stimulants and psychoactive drugs, have been synthesized using ¹³C-labeled precursors to serve as high-quality internal standards for accurate quantification in biological samples researchgate.net. Similarly, the synthesis of ¹³C-labeled amino acids and their derivatives, such as carnosine, relies on isotopically labeled starting materials to facilitate precise measurements using isotope dilution mass spectrometry nih.govunimi.it. The labeled methylamine can be incorporated into various molecular scaffolds to study drug metabolism and identify metabolites, providing crucial data for drug development and regulatory approval.
This compound is utilized to build more complex molecular architectures where the labeled methyl group serves as a probe. Its role is analogous to its unlabeled counterpart in established synthetic procedures.
Cathinone (B1664624) Derivatives: Synthetic cathinones, a class of psychoactive substances, are structurally related to the naturally occurring cathinone found in the khat plant nih.govnih.gov. The synthesis of many of these compounds, such as mephedrone (B570743) (4-methylmethcathinone) and methylone, involves the reaction of an α-bromoketone with methylamine nih.govsouthernforensic.orgovid.com. Using this compound in this nucleophilic substitution reaction allows for the precise placement of a ¹³C label on the nitrogen atom. This labeling is invaluable for forensic analysis, enabling the differentiation of synthetic routes and providing a robust internal standard for quantitative analysis by GC-MS or LC-MS southernforensic.org.
N-Methyl Imines: The compound also serves as a convenient and safe source of methylamine for the synthesis of N-methyl imines from aromatic aldehydes. This reaction provides a foundation for creating more complex nitrogen-containing heterocyclic compounds used in various chemical sectors chemicalbook.com.
| Labeled Molecule Class | Role of this compound | Application of Labeled Product |
| Cathinone Derivatives | Introduces a ¹³C-labeled N-methyl group via nucleophilic substitution. | Serves as an internal standard for forensic and clinical quantification; aids in metabolic pathway studies. |
| N-Methyl Imines | Acts as the ¹³C-labeled methylamine source for condensation with aldehydes. | Used as a precursor for synthesizing complex labeled heterocyclic compounds for mechanistic studies. |
| Pharmaceuticals | Provides a labeled methylamino moiety for incorporation into active pharmaceutical ingredients. | Enables accurate pharmacokinetic and drug metabolism studies using mass spectrometry. |
| Agrochemicals | Functions as a building block for ¹³C-labeled pesticides, fungicides, or herbicides. | Facilitates research on the environmental fate, degradation, and metabolic pathways of agrochemicals. |
One of the significant applications of this compound is in the synthesis of other valuable ¹³C-labeled reagents. A prime example is the preparation of Trimethylsilyldiazo[¹³C]methane ([¹³C]TMS-diazomethane). This reagent is a safer, more stable alternative to the highly toxic and explosive diazomethane, serving as a versatile tool for ¹³C-methylation and homologation reactions in organic synthesis.
Contributions to Advanced Materials Research
The utility of this compound extends beyond traditional organic synthesis into the realm of materials science, particularly in the development of next-generation renewable energy technologies.
In the field of photovoltaics, organic-inorganic lead halide perovskite solar cells (PSCs) have shown remarkable progress due to their superior photophysical properties mdpi.com. The quality of the perovskite crystal layer is paramount for achieving high power conversion efficiency (PCE) and long-term stability mdpi.com.
Methylammonium (B1206745) chloride (MACl), the unlabeled form of this compound, is widely used as an additive in the perovskite precursor solution mdpi.comacs.org. Its introduction has several beneficial effects:
Improved Crystallinity and Morphology: The addition of MACl promotes the growth of larger, more uniform perovskite grains and reduces the presence of defects and pinholes in the thin film mdpi.commdpi.com.
Enhanced Phase Purity: It helps in stabilizing the desired α-phase of formamidinium-based perovskites, which is crucial for high performance acs.org.
Reduced Defects: The additive engineering strategy helps to suppress the formation of defects within the perovskite film, leading to better charge carrier dynamics mdpi.com.
These improvements in film quality translate directly to enhanced device performance. Studies have shown that incorporating an optimal amount of MACl can dramatically increase the power conversion efficiency of PSCs. For example, one study reported a PCE increase from 16.72% for the control device to 23.61% for the device with a 10% MACl additive mdpi.com. Another investigation demonstrated that such additives lead to devices that retain a high percentage of their initial efficiency after hundreds of hours under continuous light soaking or thermal aging nih.gov.
While these studies typically use unlabeled MACl for bulk production, the use of this compound is crucial for research purposes. It allows scientists to track the incorporation and fate of the methylammonium cation within the perovskite lattice and to study degradation mechanisms, providing deeper insights that can guide the development of even more stable and efficient solar cells.
| Research Finding | Effect of Methylammonium Additive | Resulting Performance |
| Enhanced Crystallinity | Promotes larger grain sizes and a smoother surface morphology in the perovskite film mdpi.com. | Increases light absorption and charge carrier mobility. |
| Defect Suppression | Passivates intrinsic defects within the perovskite structure, reducing trap density mdpi.comacs.org. | Enhances carrier extraction efficiency and prolongs carrier lifetime. |
| Improved Efficiency | Optimized additive concentration (e.g., 10% MACl) significantly boosts device performance mdpi.com. | Power Conversion Efficiency (PCE) increased from 16.72% to 23.61% in one study mdpi.com. |
| Enhanced Stability | Leads to the fabrication of devices that maintain over 88% of their initial PCE after 500 hours of thermal aging at 85°C nih.gov. | Improves the long-term operational stability of the solar cells. |
Biochemical and Clinical Significance of Methylamine 13c Analogs
Endogenous Methylamine (B109427) Metabolism and Its Physiological Regulation
Endogenous methylamine is a naturally occurring monoamine compound found in various biological systems, arising from amine catabolism. nih.govfoodb.ca Its physiological levels are tightly regulated through a balance of production and degradation. In the human body, the metabolism of methylamine is reciprocally linked with ammonia (B1221849) levels, primarily controlled by the enzymatic activity of semicarbazide-sensitive amine oxidase (SSAO). nih.govfoodb.cahmdb.ca This enzyme deaminates methylamine, converting it into formaldehyde (B43269), ammonia, and hydrogen peroxide. nih.govhmdb.caeur.nl
Methylamine is considered a uremic toxin, a waste product that is normally excreted by the kidneys. toxno.com.aunih.gov In healthy individuals, its clearance is efficient. However, in pathological conditions such as renal failure, the excretion of methylamine is significantly reduced, leading to its accumulation in the serum. nih.gov This impaired clearance is a key factor in the elevated levels of methylamine observed in uremic patients. nih.gov Furthermore, tissue levels of methylamine can also increase in other pathological states, including diabetes. nih.govhmdb.ca Beyond its role as a metabolic waste product, methylamine is also investigated as a potential endogenous modulator of neuron firing, targeting voltage-operated neuronal potassium channels. nih.govhmdb.canih.gov
Role of Semicarbazide-Sensitive Amine Oxidase (SSAO) in Methylamine Deamination
Semicarbazide-sensitive amine oxidase (SSAO), also known as primary-amine oxidase, is a copper-containing enzyme that plays a crucial role in the metabolism of primary amines like methylamine. eur.nlnih.govwikipedia.org This enzyme is widely distributed in the body, found in a membrane-bound form in tissues such as vascular smooth muscle, endothelium, and adipocytes, and also as a soluble form circulating in blood plasma. eur.nlnih.govahajournals.org The membrane-bound form is identical to the vascular adhesion protein-1 (VAP-1). eur.nlnih.gov
The primary function of SSAO in this context is the oxidative deamination of methylamine. nih.govnih.gov This biochemical reaction converts methylamine into formaldehyde, while also producing hydrogen peroxide and ammonia as byproducts. eur.nlahajournals.org This process is distinct from the action of monoamine oxidases (MAO), as it is insensitive to MAO inhibitors but can be effectively blocked by semicarbazide (B1199961) and other specific inhibitors. nih.govwikipedia.orgnih.gov The enzymatic activity of SSAO is significant because its products—formaldehyde and hydrogen peroxide—are highly reactive and potentially toxic molecules that can contribute to cellular damage and oxidative stress. eur.nlnih.gov Elevated levels of SSAO activity have been observed in various pathological conditions, including diabetes mellitus, atherosclerosis, and obesity, suggesting its involvement in the progression of these diseases. nih.govwikipedia.orgahajournals.org
Implications in Human Health and Disease States (e.g., Uremic Toxin, Diabetes, Alzheimer's)
The accumulation of methylamine and the activity of its metabolizing enzyme, SSAO, have significant implications for several human diseases.
Uremic Toxin : Methylamine is classified as a uremic toxin. toxno.com.au In patients with chronic kidney disease (CKD), impaired renal function leads to a dramatic reduction in methylamine excretion and a subsequent increase in its serum concentration. nih.gov This accumulation is believed to contribute to the uremic syndrome and may play a role in the cardiovascular complications associated with renal failure. toxno.com.aunih.gov The increased deamination of methylamine in the blood vessels can enhance formaldehyde production and oxidative stress, potentially causing vascular damage and accelerating the progression of angiopathy. nih.gov
Diabetes : Both methylamine levels and SSAO activity are reported to be elevated in the blood of individuals with diabetes. nih.govahajournals.org The byproducts of methylamine deamination by SSAO, namely formaldehyde and hydrogen peroxide, are cytotoxic and can cause damage to endothelial cells. nih.gov This process is thought to contribute to the endothelial injury that underlies the development of atherosclerotic plaques and other cardiovascular disorders commonly seen in diabetic patients. nih.gov
Alzheimer's Disease : Research has pointed to a potential link between gut microbiota-derived metabolites and Alzheimer's disease (AD). One such metabolite, trimethylamine (B31210) N-oxide (TMAO), which is derived from dietary compounds, has been identified as a potential risk factor. nih.govbohrium.com TMAO is structurally related to methylamine and its levels have been found to be elevated in the cerebrospinal fluid of individuals with AD. bohrium.com It is suggested that TMAO may contribute to AD pathology by promoting the aggregation of amyloid-beta and tau proteins and by activating inflammatory responses in the brain. nih.gov Increased serum SSAO activities have also been found in patients with Alzheimer's disease. foodb.cahmdb.ca
Modulation of Cellular Processes (e.g., Glucose Uptake, Apoptosis)
Methylamine and its metabolic pathway can influence fundamental cellular processes, including glucose transport and programmed cell death (apoptosis).
Glucose Uptake : Methylamine has been shown to stimulate glucose transport and utilization in adipocytes (fat cells). nih.govnih.govresearchgate.net This insulin-mimicking effect is dependent on the activity of SSAO. nih.gov The oxidation of methylamine by SSAO generates hydrogen peroxide, which is thought to mediate the process of recruiting the glucose transporter GLUT4 to the cell surface, thereby facilitating glucose uptake. foodb.cahmdb.ca This action suggests that the methylamine/SSAO pathway could play a role in glucose homeostasis. researchgate.net Studies have shown that this activation of glucose uptake by methylamine is linked to insulin (B600854) responsiveness and may be a mechanism to limit lipotoxicity by facilitating glucose handling. nih.govresearchgate.net
| Amine Compound | Effect on Glucose Uptake in Human Adipocytes |
| Methylamine | Potent activator |
| Benzylamine | Potent activator |
| β-phenylethylamine | Activator |
| Polyamines | Less efficient activator |
| Tryptamine | Less efficient activator |
| Histamine | No clear activation |
| Data sourced from a comparative study on the effects of natural amines on glucose uptake in human adipocytes. nih.gov |
Apoptosis : The products of methylamine metabolism can induce apoptosis, or programmed cell death. The oxidative deamination of methylamine by SSAO leads to the formation of cytotoxic products like formaldehyde. nih.gov This process can cause cellular damage, particularly to endothelial cells, which can trigger apoptosis. nih.gov While direct studies on methylamine-induced apoptosis are specific, related compounds like melamine (B1676169) have been shown to induce apoptosis in nerve cells in a dose-dependent manner, a process involving oxidative stress. nih.govnih.gov This suggests that amine compounds and their metabolites can be potent modulators of cell survival pathways.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Studies on Molecular Interactions and Electronic Properties
Quantum chemical studies are fundamental in elucidating the electronic structure and intermolecular forces that govern the behavior of Methylamine-13C hydrochloride. These methods can model the molecule with high accuracy, providing data on its electronic properties and how it interacts with its environment.
Recent advancements in quantum computing offer promising new avenues for molecular simulation. The Variational Quantum Eigensolver (VQE) algorithm, for instance, has been used to calculate the molecular ground states of molecules like methylamine (B109427). mdpi.com These simulations, while computationally intensive, can achieve high accuracy in capturing electron correlation. mdpi.com For a molecule like methylamine, simulating the full valence active space requires 26 qubits, but optimization strategies can significantly reduce the computational resources needed. mdpi.com Such studies are crucial for understanding the fundamental electronic nature of the molecule.
Density Functional Theory (DFT) is another widely used computational method to study electronic properties. nih.gov DFT calculations can determine parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov Studies on related systems have shown that the properties of the molecular cage or framework often dominate the electronic properties. nih.gov
Investigations into the thermodynamic properties of methylamine hydrochloride in aqueous solutions reveal strong molecular interactions. As the concentration of the solute increases, there is a corresponding linear increase in viscosity, which points to rising cohesive forces between the molecules. researchgate.net This behavior underscores the significant role of intermolecular forces, which can be modeled and analyzed using quantum chemical approaches.
Table 1: Theoretical Computational Approaches for Methylamine
| Computational Method | Application | Key Findings/Insights |
|---|---|---|
| Variational Quantum Eigensolver (VQE) | Calculation of molecular ground state energy | Demonstrates the feasibility of using quantum computers for high-accuracy molecular simulation; requires significant, but optimizable, computational resources. mdpi.com |
| Density Functional Theory (DFT) | Determination of electronic properties (e.g., HOMO-LUMO gap) | Provides insights into chemical reactivity and stability. nih.gov |
Molecular Dynamics Simulations to Model Solvent and Solute Behavior
Molecular dynamics (MD) simulations are a powerful computational tool for studying the physical movements of atoms and molecules over time. For this compound, MD simulations can model its behavior as a solute and its interactions with solvent molecules, providing a dynamic picture of processes that are difficult to observe experimentally.
MD simulations can be used to investigate the binding of molecules to protein surfaces. For example, simulations have been employed to understand the binding of tris(hydroxymethyl)-aminomethane, a related amine compound, to a protein surface, revealing details about the interaction at the molecular level. This type of simulation is directly applicable to understanding how this compound might interact with biological macromolecules.
The integration of MD simulations with data-centric methods like machine learning is accelerating the screening and analysis of solvent systems. osti.gov MD provides the atomic position data, which can then be used by machine learning models to predict how solvent choice affects reaction outcomes. osti.gov This approach is particularly valuable for understanding liquid-phase catalytic processes where the solvent environment plays a critical role. osti.gov
Furthermore, advanced techniques that couple MD with neural network potentials (NNPs) are being developed to model chemical reactions in solution. nih.gov This method allows for the exploration of reaction energy barriers at a high level of theory while explicitly modeling a large number of solvent molecules. nih.gov Such simulations can capture the complex and sometimes dichotomous role of the solvent, where it can be directly involved in the reaction mechanism. nih.gov These simulations have shown that an ensemble of transition states, often involving the direct participation of multiple solvent molecules, can exist. nih.gov
Table 2: Applications of Molecular Dynamics (MD) Simulations
| Simulation Focus | System | Information Gained |
|---|---|---|
| Solute-Solvent Interactions | Methylamine hydrochloride in aqueous solution | Details on cohesive forces and the influence of the solute on solvent structure. researchgate.net |
| Binding Events | Amine compounds at protein surfaces | Mechanistic insights into molecular binding and recognition. |
| Solvent Effects on Reactions | General catalytic processes | Prediction of how different solvents influence reaction rates and pathways. osti.gov |
Prediction of Spectroscopic Properties and Reaction Pathways
Computational chemistry is instrumental in predicting spectroscopic data and exploring potential chemical transformations of this compound. These predictions are vital for interpreting experimental spectra and understanding the compound's reactivity.
Spectroscopic Properties: The prediction of Nuclear Magnetic Resonance (NMR) spectra is a key application of computational methods. Density Functional Theory (DFT) calculations have proven to be highly accurate in predicting both ¹H and ¹³C NMR chemical shifts. nih.gov For ¹³C NMR, the mean absolute error between DFT-predicted and experimental values can be less than 1.2 ppm, an exceptionally accurate result given that the ¹³C chemical shift window is significantly larger than for protons. nih.gov This predictive power is crucial for identifying and characterizing new compounds or for confirming the structure of isotopically labeled molecules like this compound. The single peak in the ¹³C NMR spectrum of methylamine provides direct evidence of the single, unique chemical environment of the carbon atom. docbrown.info Machine learning algorithms, particularly graph neural networks, are also emerging as powerful tools for predicting ¹³C NMR chemical shifts with high accuracy. ncssm.edu
Reaction Pathways: Theoretical studies can also predict and elucidate the mechanisms of chemical reactions involving methylamine hydrochloride. As a versatile organic compound, it can participate in several key reaction types. bloomtechz.com
Amide and Imine Formation: Methylamine is a potent nucleophile that reacts with carbonyl compounds. bloomtechz.com Its reaction with carboxylic acid derivatives to form N-methylamides is a fundamental process in organic synthesis. It can also undergo condensation with aldehydes or ketones to form imines (Schiff bases), which are important synthetic intermediates. bloomtechz.com
Mannich Reaction: Methylamine hydrochloride can act as a catalyst in the Mannich reaction, for instance, in the synthesis of methacrolein from formaldehyde (B43269) and propionaldehyde. mdpi.com The reaction mechanism involves the formation of an iminium ion from formaldehyde and methylamine, which then acts as an electrophile. mdpi.com
Nucleophilic Substitution: In its free base form, methylamine is a strong nucleophile capable of displacing leaving groups from substrates like alkyl halides in SN2 reactions. bloomtechz.com This pathway is widely used to synthesize secondary amines. bloomtechz.com
Computational modeling of these reaction pathways can provide detailed energy profiles, identify transition states, and explain the role of catalysts and solvents, offering a comprehensive understanding of the reactivity of this compound.
Table 3: Predicted ¹³C NMR Chemical Shift Accuracy
| Computational Method | Mean Absolute Error (MAE) | Reference |
|---|---|---|
| Density Functional Theory (DFT) | < 1.2 ppm | nih.gov |
Future Perspectives and Emerging Research Directions
Development of Advanced Isotopic Labeling Strategies for Complex Biological Systems
The use of stable isotopes to label molecules and trace their metabolic fate is a cornerstone of modern biological research. Future advancements in this area will focus on developing more sophisticated labeling strategies to probe the intricate metabolic networks of complex, multicellular organisms in vivo.
One promising avenue is the expansion of dynamic stable isotope labeling by amino acids in cell culture (SILAC) techniques to incorporate [13C]methylamine. While traditionally used to quantify protein turnover, dynamic SILAC with [13C]methylamine could offer a novel way to trace the flux of methyl groups into various metabolic pathways over time, providing a temporal resolution to the understanding of one-carbon metabolism in living organisms.
Furthermore, the in vivo application of [13C]methylamine as a metabolic tracer is poised for significant growth. Studies in microorganisms like Pseudomonas have already demonstrated the feasibility of using [13C]methylamine to monitor the flow of carbon and nitrogen simultaneously. researchgate.net Future research will likely extend this approach to more complex model organisms, enabling whole-body metabolic flux analysis and providing systemic insights into how methylamine (B109427) metabolism is altered in various physiological and pathological states.
A key study in this area demonstrated the rapid and extensive incorporation of [13C]Methylamine into the methyl group of N-methylglutamate in Pseudomonas species MA under high oxygenation. researchgate.net This research highlights the potential to track the real-time metabolic fate of the labeled methyl group in a living system.
| Research Direction | Potential Application of Methylamine-13C hydrochloride | Expected Outcome |
| Dynamic Isotopic Labeling | Tracing the temporal flux of methyl groups in proteomic and metabolomic studies. | A deeper understanding of the dynamics of one-carbon metabolism. |
| In Vivo Metabolic Tracing | Whole-body metabolic flux analysis in complex organisms. | Systemic insights into methylamine metabolism in health and disease. |
Integration of 13C-Tracer Metabolomics with Systems Biology Approaches
The wealth of data generated from metabolomic studies using [13C]methylamine hydrochloride as a tracer can be significantly enhanced by integrating it with other "omics" data, such as transcriptomics and proteomics. This systems biology approach allows for a more holistic understanding of cellular regulation and metabolic reprogramming.
Future research will focus on developing computational models that can integrate these multi-omics datasets. By combining information on gene expression and protein abundance with the metabolic flux data obtained from [13C]methylamine tracing, researchers can construct comprehensive models of cellular metabolism. These models can then be used to predict how genetic or environmental perturbations will affect metabolic pathways and to identify potential drug targets.
A notable application of [13C]methylamine in this context is its use in cancer research. A study on hepatic glutamine synthetase demonstrated that this enzyme can utilize methylamine to produce N5-methylglutamine, and [13C]methylamine was used to trace this novel metabolic activity in the context of liver cancer. ed.ac.uk This highlights the potential of [13C]methylamine to uncover previously unknown metabolic pathways that are relevant to disease. The use of this compound as an internal standard in mass spectrometry-based metabolomics provides a reliable method for the accurate quantification of metabolites, which is crucial for robust systems biology analysis. google.com
| Integration Approach | Data Types | Research Goal |
| Multi-Omics Integration | Metabolomics ([13C]methylamine tracing), Transcriptomics, Proteomics | Comprehensive understanding of metabolic regulation. |
| Computational Modeling | Metabolic flux data, gene expression data, protein abundance data | Predictive models of cellular metabolism and identification of therapeutic targets. |
Exploration of Novel Therapeutic and Diagnostic Applications of 13C-Methylamine Derivatives
The unique properties of the 13C isotope make it an attractive candidate for the development of novel therapeutic and diagnostic agents. The incorporation of a 13C label into methylamine-containing molecules can provide a non-radioactive means to track their distribution and metabolism in the body.
One of the most promising areas is the development of 13C-methylamine derivatives as ligands for Positron Emission Tomography (PET). While PET imaging typically relies on positron-emitting isotopes like 11C or 18F, the use of stable isotopes in precursor molecules is a critical aspect of tracer development. The synthesis of PET tracers often involves the methylation of a precursor molecule, and using a 13C-labeled methylating agent can aid in the development and quality control of the final radiotracer.
In the realm of diagnostics, the development of [13C]methylamine-based breath tests holds significant potential. Similar to the well-established urea (B33335) breath test for Helicobacter pylori, a [13C]methylamine breath test could be designed to assess the activity of specific enzymes involved in methylamine metabolism. This could provide a non-invasive tool for diagnosing and monitoring diseases associated with altered one-carbon metabolism.
Furthermore, the use of [13C]methylamine in drug metabolism and pharmacokinetic (ADME) studies is an emerging area. By labeling a drug candidate containing a methylamine group with 13C, researchers can precisely track its absorption, distribution, metabolism, and excretion, providing crucial data for drug development.
Environmental and Industrial Applications of Labeled Amines
Beyond the biomedical field, this compound has important applications in environmental science and industrial process monitoring. Its use as a tracer can help elucidate the environmental fate of methylamines and optimize industrial processes involving these compounds.
In environmental studies, [13C]methylamine is used to investigate the microbial degradation of methylamines in various ecosystems. For instance, studies in freshwater lake sediments have utilized [13C]methylamine to identify the specific bacterial populations responsible for methylamine metabolism. researchgate.netplos.org This information is crucial for understanding the role of microorganisms in the global nitrogen and carbon cycles. Research has shown that the vials amended with 13C-labeled methylamines produced the most 13C-enriched methane, indicating its role as a substrate for methanogenesis in certain environments. researchgate.net
An interesting industrial application of [13C]methylamine is its use in tracing the origin of illicitly synthesized methamphetamine. science.govscience.govscience.govscience.govscience.gov By incorporating a specific 13C signature into legally manufactured methylamine, a precursor for methamphetamine synthesis, law enforcement agencies can potentially trace the source of confiscated drugs.
| Application Area | Specific Use of this compound | Significance |
| Environmental Science | Tracing microbial degradation of methylamines in soil and water. | Understanding nutrient cycling and bioremediation processes. |
| Industrial Forensics | Isotopic labeling of precursor chemicals to trace the origin of illicit drugs. | Aiding law enforcement in combating illegal drug manufacturing. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
